molecular formula C9H20Cl2N2O2 B1437292 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride CAS No. 1185303-69-8

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride

Cat. No. B1437292
CAS RN: 1185303-69-8
M. Wt: 259.17 g/mol
InChI Key: AGPZIQZBOIOKFE-UHFFFAOYSA-N
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Description

“3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1185303-69-8 . It has a molecular weight of 259.18 and its IUPAC name is 3-(4-ethyl-1-piperazinyl)propanoic acid dihydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride” is 1S/C9H18N2O2.2ClH/c1-2-10-5-7-11(8-6-10)4-3-9(12)13;;/h2-8H2,1H3,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride” is a powder that is stored at room temperature . Its molecular formula is C9H18N2O2.2ClH and it has a molecular weight of 259.17 .

Scientific Research Applications

Synthesis and Biological Properties

One study focused on the synthesis of derivatives related to 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride, examining their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. Through a series of chemical transformations, including aminomethylation and interaction with Grignard reagents, researchers created compounds demonstrating notable biological activities (Гюльнара Артаваздовна Геворгян et al., 2017).

Antitumor and Antimicrobial Activity

Another research avenue explores the potential antitumor activity of compounds synthesized from 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride. Researchers synthesized new piperazinyl amidrazones, which upon preliminary screening, showed promising antitumor properties against various cancer cell lines, highlighting the significance of structural modifications in enhancing biological activity (R. Abdel-Jalil et al., 2010).

Analytical and Quality Control in Pharmaceutical Development

The compound's role extends into analytical chemistry, particularly in the quality control of active pharmaceutical ingredients (APIs). For instance, the analytical methods for controlling the quality of promising APIs derived from 4-oxoquinoline-3-propanoic acids, which share a structural resemblance to 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride, have been thoroughly investigated. This research emphasizes the importance of advanced analytical techniques, such as 13C NMR spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), in resolving the tautomeric forms and identifying specific related substances in the synthesis process (V. O. Zubkov et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-2-10-5-7-11(8-6-10)4-3-9(12)13;;/h2-8H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZIQZBOIOKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185303-69-8
Record name 3-(4-ethylpiperazin-1-yl)propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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